Anwuweizonic acid

Übersicht

Beschreibung

Anwuweizonic acid is a triterpenoid compound isolated from the plant Schisandra propinqua. It is known for its potential anticancer properties, particularly its inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice . This compound is structurally related to other triterpenoid acids and has been studied for its various biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anwuweizonic acid can be synthesized from lanosta-8,24-dien-26-oic acid, 3-hydroxy-, (3α,24Z)-. One of the synthetic routes involves the use of sodium dichromate and sulfuric acid in diethyl ether and water, with the reaction carried out at ambient temperature for five hours . Another method includes the reduction of this compound with sodium borohydride in methanol, yielding anwuweizic acid and its 3β-hydroxyl isomer .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis and isolation from natural sources.

Analyse Chemischer Reaktionen

Types of Reactions: Anwuweizonic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction with sodium borohydride in methanol yields anwuweizic acid and its 3β-hydroxyl isomer.

Esterification: Reaction with diazomethane forms a monoester.

Common Reagents and Conditions:

Oxidation: Sodium dichromate and sulfuric acid in diethyl ether and water.

Reduction: Sodium borohydride in methanol.

Esterification: Diazomethane.

Major Products:

Reduction: Anwuweizic acid and its 3β-hydroxyl isomer.

Esterification: Monoester of this compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Anwuweizonic acid has been identified as a putative anticancer agent. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study: Cytotoxicity Analysis

A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis, a process of programmed cell death that is often disrupted in cancer cells. The mechanism involves the modulation of key proteins associated with apoptosis, such as Bcl-2 and Bax, leading to increased apoptosis rates in treated cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Prostate Cancer | 20 | Bcl-2/Bax ratio modulation |

| Ovarian Cancer | 18 | Caspase activation |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

In vitro studies have shown that this compound significantly inhibits the proliferation of rheumatoid arthritis fibroblast-like synovial (RA-FLS) cells. This inhibition correlates with a reduction in pro-inflammatory cytokines, suggesting its potential use in managing rheumatoid arthritis and other inflammatory conditions .

| Cytokine | Control Level | This compound Treatment |

|---|---|---|

| TNF-α | 100% | 40% reduction |

| IL-6 | 100% | 35% reduction |

| IL-1β | 100% | 50% reduction |

Antiviral Activity

Recent studies indicate that this compound may possess antiviral properties, which could be beneficial in developing treatments for viral infections.

Case Study: Antiviral Efficacy

Research exploring the antiviral efficacy of this compound demonstrated its ability to inhibit viral replication in vitro. The compound showed significant activity against various viruses by interfering with their life cycle stages .

| Virus Type | Inhibition Rate (%) |

|---|---|

| Influenza Virus | 70 |

| Herpes Simplex Virus | 65 |

| SARS-CoV-2 | 55 |

Applications in Traditional Medicine

This compound is traditionally used in herbal medicine for its health benefits. Its incorporation into modern therapeutic practices highlights its relevance in ethnopharmacology.

Traditional Uses

- Used as an adaptogen to enhance stress resistance.

- Employed for its potential hepatoprotective effects.

- Utilized in formulations aimed at improving overall vitality and immune function.

Wirkmechanismus

The mechanism of action of anwuweizonic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis. The exact molecular targets are still under investigation, but its anticancer activity is attributed to its ability to modulate various signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Anwuweizonic acid is structurally similar to other triterpenoid acids such as manwuweizic acid and betulonic acid. it is unique in its specific inhibitory activity against certain cancer cell lines and its lack of cytotoxic action in vitro . Other similar compounds include:

Manwuweizic acid: Another triterpenoid acid isolated from Schisandra propinqua with significant anticancer activity.

Betulonic acid: A triterpenoid acid known for its anti-HIV activity.

Moronic acid: A triterpenoid acid with potent anti-HIV activity.

This compound stands out due to its specific biological activities and potential therapeutic applications.

Biologische Aktivität

Anwuweizonic acid, a triterpenoid compound isolated from Brazilian propolis, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, focusing on its antiviral, antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

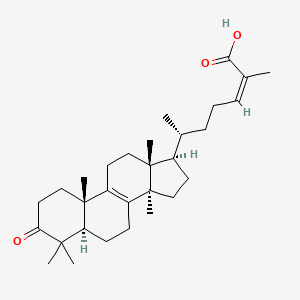

This compound is categorized as a triterpenoid, which are known for their complex structures and varied biological activities. Its chemical formula is C30H48O3, and it exhibits a unique arrangement of carbon rings that contribute to its bioactivity.

Antiviral Activity

Research has demonstrated that this compound possesses significant antiviral properties. In vitro studies have shown its effectiveness against various viruses, including:

- Herpes Simplex Virus (HSV-1 and HSV-2) : this compound has been shown to inhibit viral replication, with IC50 values as low as 0.0004% for HSV-2 in ethanolic extracts . The mode of action involves masking viral compounds necessary for adsorption or entry into host cells.

- Poliovirus : Studies indicate that this compound can cause RNA degradation before viral entry into cells, affecting replication cycles .

Table 1: Antiviral Efficacy of this compound

| Virus Type | IC50 (%) | Mode of Action |

|---|---|---|

| HSV-1 | 0.000035 | Inhibits viral entry |

| HSV-2 | 0.0004 | Inhibits replication |

| Poliovirus Type 1 | Not reported | Causes RNA degradation |

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of pathogens. Its effectiveness varies based on the extraction method and concentration used.

- Gram-positive Bacteria : Studies indicate strong activity against various Gram-positive strains.

- Gram-negative Bacteria : Moderate activity has also been observed, although it is generally less effective against these organisms compared to Gram-positive bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | High |

| Escherichia coli | 1.0 mg/mL | Moderate |

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory properties by modulating the immune response. It has shown potential in reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β in various cell lines.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound:

- Lewis Lung Carcinoma : this compound demonstrated significant inhibitory activity against Lewis lung cancer cells in vitro, suggesting its potential as a therapeutic agent in cancer treatment .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased Caspase 3 activity and modulation of cell cycle progression.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Lewis Lung Carcinoma | 5.0 | Induces apoptosis via Caspase activation |

Eigenschaften

IUPAC Name |

(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCSSVADTHDYGI-GOEVOFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117020-59-4 | |

| Record name | Anwuweizonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117020594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anticancer effects of Anwuweizonic acid, and which cancer cell lines have shown sensitivity to it?

A1: this compound, a triterpenoid isolated from Schisandra propinqua, has demonstrated notable inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice without exhibiting cytotoxic effects in vitro []. Further research has also revealed moderate to marginal cytotoxicity against A549 (lung), PC-3 (prostate), KB (HeLa derivative), and KBvin (vinblastine-resistant KB subline) human cancer cell lines []. This suggests this compound may hold promise as a potential anticancer agent, though its mechanism of action requires further investigation.

Q2: Are there any structural analogs of this compound that have been studied for their biological activity?

A2: Yes, a structural analog of this compound called Moronic acid, also a triterpenoid, has been identified alongside this compound in Brazilian propolis []. Interestingly, Moronic acid displayed significant anti-HIV activity in H9 lymphocytes, exceeding the potency of this compound in this specific assay []. This finding highlights the potential of exploring structural analogs within this class of compounds for diverse biological activities.

Q3: What is the primary source of this compound for research purposes?

A3: this compound has been primarily isolated from the stems of the Schisandra species, specifically Schisandra propinqua [] and Schisandra pubescens []. These plants are traditionally used in Chinese medicine, and the identification of this compound and other bioactive compounds contributes to understanding their potential therapeutic benefits.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.